Methyl 5-(aminomethyl)furan-3-carboxylate
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Overview
Description
Methyl 5-(aminomethyl)furan-3-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an aminomethyl group at the 5-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(aminomethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(aminomethyl)furfural with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester group facilitated by the acidic environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, where they undergo the esterification reaction. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(hydroxymethyl)furan-3-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Ethyl 5-(aminomethyl)furan-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 5-(aminomethyl)furan-3-carboxylate is unique due to the presence of both an aminomethyl group and a furan ring, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-(aminomethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGFVLIPQVQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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